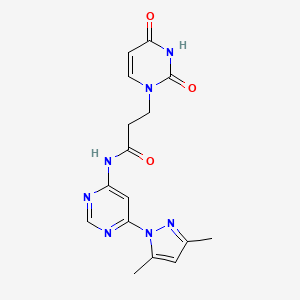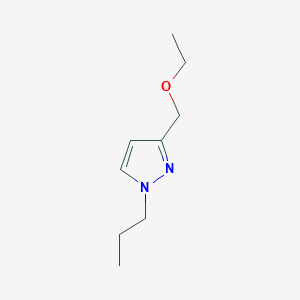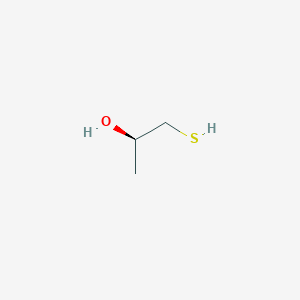![molecular formula C19H22N2O2S B2548663 N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide CAS No. 670268-23-2](/img/structure/B2548663.png)
N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide, are typically organic compounds that contain a benzothiophene group .
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using techniques like FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the IUPAC name, InChI code, and molecular weight of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide have been reported .Scientific Research Applications
Fungicidal Activity
The compound’s structure, which combines a nitrogen-containing heterocycle (nicotinic acid) with a sulfur-containing heterocycle (thiophene), contributes to its fungicidal potential . Specifically:
- Design and Synthesis : Researchers have designed and synthesized N-(thiophen-2-yl) nicotinamide derivatives by splicing these two natural molecules .
- In Vivo Bioassay : Compounds 4a and 4f demonstrated excellent fungicidal activity against cucumber downy mildew (CDM) in greenhouse trials, surpassing commercially available fungicides .
- Field Trial Efficacy : Compound 4f, formulated as a 10% EC solution, displayed superior control efficacy against CDM compared to existing fungicides .
Medicinal Chemistry and Drug Development
Thiophene-based compounds have piqued interest due to their potential as biologically active agents . Further exploration of this compound’s pharmacological properties could lead to novel drug candidates.
Anticancer Research
While not explicitly studied for anticancer effects, the compound’s unique structure warrants investigation. Similar thiophene derivatives have shown promise in inhibiting tumor cell growth .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(morpholin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-18(14-5-2-1-3-6-14)20-19-16(13-21-9-11-23-12-10-21)15-7-4-8-17(15)24-19/h1-3,5-6H,4,7-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZBONUUXFFUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2CN3CCOCC3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone](/img/structure/B2548582.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2548586.png)

![7-isopentyl-6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2548588.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2548589.png)
![Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2548591.png)
![methyl 3-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2548592.png)



